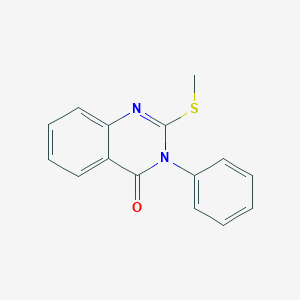

4(3H)-Quinazolinone, 2-methylthio-3-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4(3H)-Quinazolinone, 2-methylthio-3-phenyl-” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of “4(3H)-Quinazolinone, 2-methylthio-3-phenyl-” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “4(3H)-Quinazolinone, 2-methylthio-3-phenyl-” are not detailed in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of “4(3H)-Quinazolinone, 2-methylthio-3-phenyl-” are not explicitly detailed in the available resources .科学的研究の応用

Corrosion Inhibition

Quinazolinone derivatives, including those structurally related to "4(3H)-Quinazolinone, 2-methylthio-3-phenyl-," have been studied for their corrosion inhibition properties. For instance, Errahmany et al. (2020) synthesized new quinazolinone compounds and evaluated their efficiency as corrosion inhibitors for mild steel in an acidic medium. They found these compounds to be effective, with inhibition efficiencies increasing with concentration. This study underscores the potential of quinazolinone derivatives in protecting metals against corrosion in industrial applications (Errahmany et al., 2020).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have also shown promise in antimicrobial and antifungal applications. Gupta et al. (2008) synthesized several quinazolinone compounds and screened them for antibacterial and antifungal activities. They reported that these compounds exhibited better antibacterial than antifungal activities, indicating their potential in developing new antimicrobial agents (Gupta et al., 2008).

Biofilm Inhibition

In the realm of biofilm research, Rasapalli et al. (2020) synthesized quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and evaluated their biofilm inhibition against Gram-positive and Gram-negative bacteria. Some analogues were found to inhibit biofilm formation efficiently, suggesting their utility in combating biofilm-associated infections (Rasapalli et al., 2020).

Antioxidant Properties

Quinazolinones have also been investigated for their antioxidant properties. Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for their antioxidant activities. They discovered that certain derivatives exhibited potent antioxidant activity, highlighting the potential of quinazolinones in oxidative stress-related conditions (Mravljak et al., 2021).

Chemical Sensing

A study by Zhang et al. (2007) developed a fluorescent chemical sensor based on a quinazolinone derivative for the detection of Fe3+ ions. The sensor demonstrated excellent selectivity and sensitivity, illustrating the application of quinazolinones in environmental monitoring and analytical chemistry (Zhang et al., 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methylsulfanyl-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNXRQGSOJIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60224765 |

Source

|

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73987-32-3 |

Source

|

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-methylthio-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60224765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)